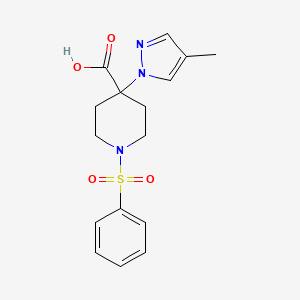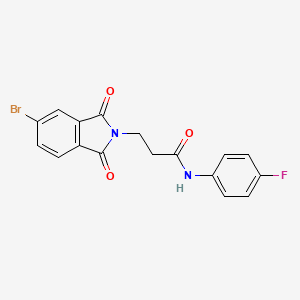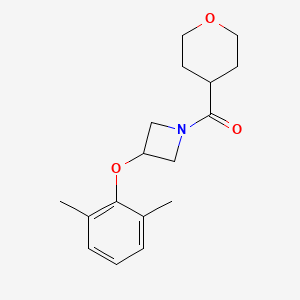![molecular formula C15H14F2N2O B5379348 N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as fluconazole, is a widely used antifungal medication. It belongs to the class of triazole antifungal drugs and is used to treat a variety of fungal infections. Fluconazole has been extensively studied and has demonstrated efficacy against a range of fungal pathogens.
Mécanisme D'action
Fluconazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in cell death. Fluconazole is a selective inhibitor of fungal cytochrome P450 enzymes and has minimal effects on human cytochrome P450 enzymes. This makes it a relatively safe and effective antifungal medication.
Biochemical and Physiological Effects:
Fluconazole is well-tolerated by most patients and has minimal side effects. However, it can cause liver toxicity in rare cases, particularly in patients with pre-existing liver disease. Fluconazole is metabolized by the liver and excreted in the urine. It has a long half-life and can accumulate in patients with renal impairment. Therefore, dose adjustments are necessary in patients with renal impairment.
Avantages Et Limitations Des Expériences En Laboratoire
Fluconazole is a widely used antifungal medication and has been extensively studied in vitro and in vivo. It is relatively inexpensive and readily available. However, its efficacy can be limited by the development of resistance in some fungal pathogens. In addition, N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has limited activity against some fungal pathogens, such as Aspergillus species.
Orientations Futures
There are several areas of future research for N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. One area is the development of new formulations that improve its bioavailability and efficacy. Another area is the investigation of its potential use in combination with other antifungal medications to improve efficacy and prevent the development of resistance. Finally, there is a need for further research into the mechanisms of resistance to N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea in fungal pathogens, which could lead to the development of new antifungal medications.
Méthodes De Synthèse
Fluconazole is synthesized by reacting 2,4-difluorobenzonitrile with ethyl carbamate in the presence of a base. The resulting intermediate is then reacted with 2-chloro-α,α-difluoro-4-(4-fluorophenyl)phenylacetyl chloride to yield N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
Fluconazole has been extensively studied for its antifungal activity. It has demonstrated efficacy against a range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Fluconazole is commonly used to treat fungal infections in immunocompromised patients, such as those with HIV/AIDS, and in patients undergoing chemotherapy. It is also used to prevent fungal infections in patients undergoing bone marrow transplants.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-7-5-11(6-8-12)9-10-18-15(20)19-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQWENQVHLTQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)
![N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide](/img/structure/B5379284.png)
![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)

![5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)